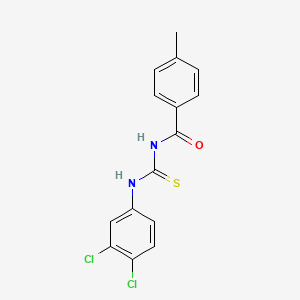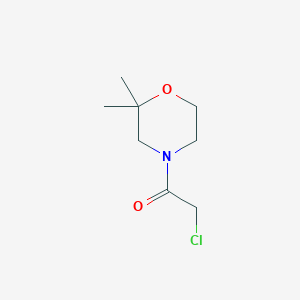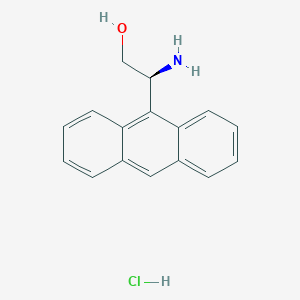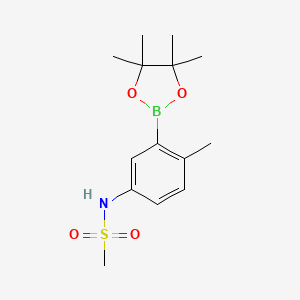
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea (DCMT) is a thiourea derivative that has been studied for its potential applications in various scientific research fields. It is a compound with a molecular formula of C13H10Cl2N2S and a molecular weight of 286.2 g/mol. The compound is characterized by its aromatic ring structure and its ability to form a stable crystalline state. DCMT is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea involves the reaction of 3,4-dichloroaniline with 4-methylbenzoyl isothiocyanate in the presence of a base to form the desired product.
Starting Materials
3,4-dichloroaniline, 4-methylbenzoyl isothiocyanate, Base (such as sodium hydroxide or potassium carbonate)
Reaction
Step 1: Dissolve 3,4-dichloroaniline in a suitable solvent (such as ethanol or acetone)., Step 2: Add the base to the solution and stir until dissolved., Step 3: Slowly add 4-methylbenzoyl isothiocyanate to the solution while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: Filter the resulting solid and wash with a suitable solvent (such as ethanol or water)., Step 6: Recrystallize the product from a suitable solvent (such as ethanol or acetone) to obtain pure 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea.
科学的研究の応用
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea has been studied for its potential applications in various scientific research fields. It has been used as an intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used as a catalyst in the synthesis of organic compounds. Additionally, it has been studied for its potential use in the synthesis of polymers and other materials.
作用機序
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea acts as a nucleophile in organic reactions. It reacts with electrophiles, such as carbonyl compounds, to form covalent bonds. The reaction proceeds through a series of steps, including protonation of the thiourea group, formation of a thiourea-carbonyl adduct, and finally, formation of the desired product.
生化学的および生理学的効果
The exact biochemical and physiological effects of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea are not well understood, as the compound has not been extensively studied. However, it is known that 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea can act as a nucleophile in organic reactions and can react with electrophiles to form covalent bonds. It is also known that 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea can act as a catalyst in the synthesis of organic compounds.
実験室実験の利点と制限
The main advantage of using 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in lab experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for extended periods of time. The main limitation of using 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in lab experiments is its lack of specificity. The compound can react with a wide range of electrophiles, making it difficult to control the reaction.
将来の方向性
Future research should focus on developing more efficient and specific synthetic methods for the synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea. Additionally, further research should be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research should be conducted to explore the potential applications of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Finally, research should be conducted to explore the potential use of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in the synthesis of polymers and other materials.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-2-4-10(5-3-9)14(20)19-15(21)18-11-6-7-12(16)13(17)8-11/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGQTIGGCUFODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911531.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)


![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)



![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911549.png)
![2-(2-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2911550.png)